3-(クロロメチル)-5-(4-フルオロフェニル)-1,2,4-オキサジアゾール

説明

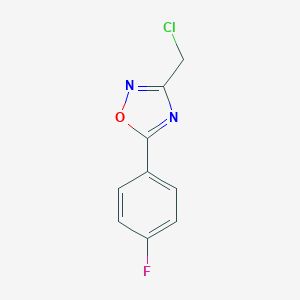

3-(Chloromethyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring substituted with a chloromethyl group at the 3-position and a 4-fluorophenyl group at the 5-position

科学的研究の応用

Antimicrobial Activity

Research has indicated that compounds containing the oxadiazole moiety exhibit antimicrobial properties. Studies have shown that 3-(Chloromethyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole demonstrates effectiveness against various bacterial strains due to its ability to disrupt cellular functions .

Anticancer Properties

Investigations into the anticancer potential of this compound have revealed promising results. Its structural characteristics allow it to interact with biological targets involved in cancer cell proliferation and survival. Preliminary studies suggest that it may induce apoptosis in certain cancer cell lines .

Inhibitory Effects on Enzymes

The compound has been studied for its inhibitory effects on specific enzymes that are crucial in various metabolic pathways. This property can be leveraged for drug development aimed at treating diseases related to enzyme dysregulation .

Polymer Chemistry

Due to its reactive chloromethyl group, 3-(Chloromethyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole can be utilized in polymer chemistry to create functionalized polymers with enhanced properties. This application is particularly relevant in developing materials with specific thermal or mechanical characteristics .

Photophysical Properties

Research into the photophysical properties of this compound shows that it can be used in the development of photonic devices or sensors due to its ability to absorb and emit light at specific wavelengths .

Toxicological Considerations

While exploring its applications, it is crucial to consider the toxicological profile of 3-(Chloromethyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole. Safety data indicates that it may pose risks if ingested or if it comes into contact with skin; thus, appropriate safety measures should be implemented when handling this compound .

Case Studies

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-fluorobenzohydrazide with chloroacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the oxadiazole ring. The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of automated systems for reagent addition and temperature control can enhance the scalability of the process.

化学反応の分析

Types of Reactions

3-(Chloromethyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines or thiols.

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the oxadiazole ring or the substituents.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide (NaN3) or primary amines (R-NH2) in the presence of a base like triethylamine (TEA).

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

Nucleophilic substitution: Formation of azides or amines.

Oxidation: Introduction of hydroxyl or carbonyl groups.

Reduction: Formation of reduced oxadiazole derivatives.

作用機序

The mechanism of action of 3-(Chloromethyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit enzymes or disrupt cellular pathways by binding to active sites or interacting with cellular membranes. The exact pathways and targets depend on the specific application and the biological system being studied.

類似化合物との比較

Similar Compounds

3-(Chloromethyl)-5-phenyl-1,2,4-oxadiazole: Lacks the fluorine substituent, which may affect its reactivity and biological activity.

3-(Methyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole: Contains a methyl group instead of a chloromethyl group, leading to different chemical properties.

5-(4-Fluorophenyl)-1,2,4-oxadiazole: Lacks the chloromethyl group, which may influence its chemical reactivity and applications.

Uniqueness

The presence of both the chloromethyl and 4-fluorophenyl groups in 3-(Chloromethyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole imparts unique chemical properties, such as increased reactivity towards nucleophiles and potential for specific biological interactions. This makes it a valuable compound for diverse scientific research applications.

生物活性

3-(Chloromethyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole (CAS No. 166179-37-9) is a compound belonging to the oxadiazole family, which has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, structure-activity relationships, and potential therapeutic applications.

- Molecular Formula : CHClFNO

- Molecular Weight : 212.61 g/mol

- Storage Conditions : Should be stored in a sealed container under inert atmosphere at 2-8°C.

Biological Activity Overview

The biological activity of 3-(Chloromethyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole has been investigated primarily in the context of its antimicrobial and anticancer properties. The following sections detail specific findings from recent studies.

Antimicrobial Activity

Recent research has demonstrated that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, a study on related oxadiazole compounds highlighted their effectiveness against various bacterial strains and fungi. While specific data on 3-(Chloromethyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole is limited, its structural analogs have shown promising results:

| Compound | Activity | Reference |

|---|---|---|

| N,N-dialkyl-5-alkylsulfonyl-1,3,4-oxadiazol-2-amines | Antiplasmodial activity against Plasmodium falciparum | |

| Novel oxadiazole derivatives | Antimicrobial evaluation |

Anticancer Activity

Oxadiazoles have also been explored for their anticancer potential. A comparative study indicated that certain oxadiazole derivatives exhibited IC values in the micromolar range against various cancer cell lines:

| Compound | Cell Line | IC (µM) | Reference |

|---|---|---|---|

| Oxadiazole derivative A | MCF-7 (breast cancer) | 0.65 | |

| Oxadiazole derivative B | A549 (lung cancer) | 2.78 |

These studies suggest that modifications in the oxadiazole structure can enhance biological activity and selectivity towards cancer cells.

Structure-Activity Relationship (SAR)

The structure of 3-(Chloromethyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole plays a crucial role in its biological activity. The presence of halogen atoms like fluorine and chlorine has been linked to increased potency in various biological assays:

- Halogen Substitution : The introduction of halogens (e.g., fluorine and chlorine) into the phenyl ring enhances lipophilicity and may improve interaction with biological targets.

- Oxadiazole Core : The oxadiazole ring itself is critical for maintaining biological activity; modifications to this core can significantly alter efficacy.

Case Studies

- Antiplasmodial Activity : A study demonstrated that oxadiazoles with specific substitutions showed potent activity against drug-resistant strains of Plasmodium falciparum, indicating potential for malaria treatment .

- Cytotoxicity Studies : In vitro studies revealed that certain derivatives exhibited cytotoxic effects on cancer cell lines comparable to established chemotherapeutics like doxorubicin . These findings underscore the therapeutic potential of oxadiazoles in oncology.

特性

IUPAC Name |

3-(chloromethyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClFN2O/c10-5-8-12-9(14-13-8)6-1-3-7(11)4-2-6/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REASHIJFDMZTQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=NO2)CCl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80427953 | |

| Record name | 3-(chloromethyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166179-37-9 | |

| Record name | 3-(chloromethyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。